MDK10496 MDK10496 MDK10496, also known as IKKε-IN-1, is a potent IKK inhibitor. MDK10496 has CAS#1292310-49-6, in which the last 5-digital has been used in its name. IKK inhibitor suppresses epithelial-mesenchymal transition and induces cell death in prostate cancer.
Brand Name: Vulcanchem
CAS No.: 1292310-49-6
VCID: VC0534751
InChI: InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30)
SMILES: C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N
Molecular Formula:
Molecular Weight:

MDK10496

CAS No.: 1292310-49-6

Inhibitors

VCID: VC0534751

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

MDK10496 - 1292310-49-6

CAS No. 1292310-49-6
Product Name MDK10496
IUPAC Name 5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-2-(oxan-4-yloxy)benzonitrile
Standard InChI InChI=1S/C26H27N5O3/c27-18-20-17-19(1-6-25(20)34-23-8-13-32-14-9-23)24-7-10-28-26(30-24)29-21-2-4-22(5-3-21)31-11-15-33-16-12-31/h1-7,10,17,23H,8-9,11-16H2,(H,28,29,30)
Standard InChIKey BWABTWGSXHTHCG-UHFFFAOYSA-N
SMILES C1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5)C#N
Appearance Solid powder
Description MDK10496, also known as IKKε-IN-1, is a potent IKK inhibitor. MDK10496 has CAS#1292310-49-6, in which the last 5-digital has been used in its name. IKK inhibitor suppresses epithelial-mesenchymal transition and induces cell death in prostate cancer.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms MDK10496; MDK10496; MDK10496; IKKε-IN-1.
Reference 1: Watanabe R, Azuma RW, Suzuki J, Ogawa M, Itai A, Hirata Y, Komuro I, Isobe M. Inhibition of NF-κB activation by a novel IKK inhibitor reduces the severity of experimental autoimmune myocarditis via suppression of T-cell activation. Am J Physiol Heart Circ Physiol. 2013 Dec;305(12):H1761-71. doi: 10.1152/ajpheart.00159.2013. PubMed PMID: 24097428.
2: Ping H, Yang F, Wang M, Niu Y, Xing N. IKK inhibitor suppresses epithelial-mesenchymal transition and induces cell death in prostate cancer. Oncol Rep. 2016 Sep;36(3):1658-64. doi: 10.3892/or.2016.4915. PubMed PMID: 27432067.
3: Baratchian M, Davis CA, Shimizu A, Escors D, Bagnéris C, Barrett T, Collins MK. Distinct Activation Mechanisms of NF-κB Regulator Inhibitor of NF-κB Kinase (IKK) by Isoforms of the Cell Death Regulator Cellular FLICE-like Inhibitory Protein (cFLIP). J Biol Chem. 2016 Apr 1;291(14):7608-20. doi: 10.1074/jbc.M116.718122. PubMed PMID: 26865630; PubMed Central PMCID: PMC4817188.
4: Han D, Zhang P, Jiang B. Local administration of IKK small molecule inhibitor may enhance fracture healing in osteoporosis patient. Int J Clin Exp Med. 2015 Jan 15;8(1):1411-5. PubMed PMID: 25785147; PubMed Central PMCID: PMC4358602.
5: Cataldi M, Shah NR, Felt SA, Grdzelishvili VZ. Breaking resistance of pancreatic cancer cells to an attenuated vesicular stomatitis virus through a novel activity of IKK inhibitor TPCA-1. Virology. 2015 Nov;485:340-54. doi: 10.1016/j.virol.2015.08.003. PubMed PMID: 26331681; PubMed Central PMCID: PMC4619123.
6: Kang S, Siddiqi MH, Yoon SJ, Ahn S, Noh HY, Kumar NS, Kim YJ, Yang DC. Therapeutic potential of compound K as an IKK inhibitor with implications for osteoarthritis prevention: an in silico and in vitro study. In Vitro Cell Dev Biol Anim. 2016 Oct;52(9):895-905. PubMed PMID: 27368432.
7: Novoselova EG, Khrenov MO, Glushkova OV, Lunin SM, Parfenyuk SB, Novoselova TV, Fesenko EE. Anti-inflammatory effects of IKK inhibitor XII, thymulin, and fat-soluble antioxidants in LPS-treated mice. Mediators Inflamm. 2014;2014:724838. doi: 10.1155/2014/724838. PubMed PMID: 25045213; PubMed Central PMCID: PMC4089567.
8: Li T, Wong VK, Jiang ZH, Jiang SP, Liu Y, Wang TY, Yao XJ, Su XH, Yan FG, Liu J, Leung EL, Yi XQ, Wong YF, Zhou H, Liu L. Mutation of cysteine 46 in IKK-beta increases inflammatory responses. Oncotarget. 2015 Oct 13;6(31):31805-19. doi: 10.18632/oncotarget.5567. PubMed PMID: 26378659; PubMed Central PMCID: PMC4741641.
9: Sachse F, Becker K, Basel TJ, Weiss D, Rudack C. IKK-2 inhibitor TPCA-1 represses nasal epithelial inflammation in vitro. Rhinology. 2011 Jun;49(2):168-73. doi: 10.4193/Rhino10.099. PubMed PMID: 21743871.
10: Zhang X, Yu H, Zhao J, Li X, Li J, He J, Xia Z, Zhao J. IKKϵ negatively regulates RIG-I via direct phosphorylation. J Med Virol. 2016 Apr;88(4):712-8. doi: 10.1002/jmv.24376. PubMed PMID: 26354181.
11: Zhang L, Blackwell K, Workman LM, Gibson-Corley KN, Olivier AK, Bishop GA, Habelhah H. TRAF2 exerts opposing effects on basal and TNFα-induced activation of the classic IKK complex in hematopoietic cells in mice. J Cell Sci. 2016 Apr 1;129(7):1455-67. doi: 10.1242/jcs.180554. PubMed PMID: 26872784; PubMed Central PMCID: PMC4852721.
12: Desai A, Singh N, Raghubir R. Neuroprotective potential of the NF-κB inhibitor peptide IKK-NBD in cerebral ischemia-reperfusion injury. Neurochem Int. 2010 Dec;57(8):876-83. doi: 10.1016/j.neuint.2010.09.006. PubMed PMID: 20868715.
13: Parhira S, Zhu GY, Li T, Liu L, Bai LP, Jiang ZH. Inhibition of IKK-β by epidioxysterols from the flowers of Calotropis gigantea (Niu jiao gua). Chin Med. 2016 Mar 2;11:9. doi: 10.1186/s13020-016-0081-1. PubMed PMID: 26937251; PubMed Central PMCID: PMC4774138.
14: Mbalaviele G, Sommers CD, Bonar SL, Mathialagan S, Schindler JF, Guzova JA, Shaffer AF, Melton MA, Christine LJ, Tripp CS, Chiang PC, Thompson DC, Hu Y, Kishore N. A novel, highly selective, tight binding IkappaB kinase-2 (IKK-2) inhibitor: a tool to correlate IKK-2 activity to the fate and functions of the components of the nuclear factor-kappaB pathway in arthritis-relevant cells and animal models. J Pharmacol Exp Ther. 2009 Apr;329(1):14-25. doi: 10.1124/jpet.108.143800. PubMed PMID: 19168710.
15: Lee KH, Jeong J, Yoo CG. Long-term incubation with proteasome inhibitors (PIs) induces IκBα degradation via the lysosomal pathway in an IκB kinase (IKK)-dependent and IKK-independent manner. J Biol Chem. 2013 Nov 8;288(45):32777-86. doi: 10.1074/jbc.M113.480921. PubMed PMID: 24085292; PubMed Central PMCID: PMC3820911.
16: Remels AH, Gosker HR, Langen RC, Polkey M, Sliwinski P, Galdiz J, van den Borst B, Pansters NA, Schols AM. Classical NF-κB activation impairs skeletal muscle oxidative phenotype by reducing IKK-α expression. Biochim Biophys Acta. 2014 Feb;1842(2):175-85. doi: 10.1016/j.bbadis.2013.11.001. PubMed PMID: 24215713.
17: Drube S, Weber F, Loschinski R, Beyer M, Rothe M, Rabenhorst A, Göpfert C, Meininger I, Diamanti MA, Stegner D, Häfner N, Böttcher M, Reinecke K, Herdegen T, Greten FR, Nieswandt B, Hartmann K, Krämer OH, Kamradt T. Subthreshold IKK activation modulates the effector functions of primary mast cells and allows specific targeting of transformed mast cells. Oncotarget. 2015 Mar 10;6(7):5354-68. PubMed PMID: 25749030; PubMed Central PMCID: PMC4467154.
18: Singha B, Gatla HR, Phyo S, Patel A, Chen ZS, Vancurova I. IKK inhibition increases bortezomib effectiveness in ovarian cancer. Oncotarget. 2015 Sep 22;6(28):26347-58. doi: 10.18632/oncotarget.4613. PubMed PMID: 26267322; PubMed Central PMCID: PMC4694906.
19: Noha SM, Atanasov AG, Schuster D, Markt P, Fakhrudin N, Heiss EH, Schrammel O, Rollinger JM, Stuppner H, Dirsch VM, Wolber G. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques. Bioorg Med Chem Lett. 2011 Jan 1;21(1):577-83. doi: 10.1016/j.bmcl.2010.10.051. PubMed PMID: 21078555; PubMed Central PMCID: PMC3013379.
20: Molin SC, Grgic M, Ruzicka T, Herzinger T. Silencing of the cell cycle checkpoint gene 14-3-3σ in basal cell carcinomas correlates with reduced expression of IKK-α. J Eur Acad Dermatol Venereol. 2014 Aug;28(8):1113-6. doi: 10.1111/jdv.12309. PubMed PMID: 24219383.
PubChem Compound 51049969
Last Modified Dec 05 2021
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